2-Butanethiol, 4-ethoxy-2-methyl-

CAS No.: 841262-46-2

Cat. No.: VC19011809

Molecular Formula: C7H16OS

Molecular Weight: 148.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 841262-46-2 |

|---|---|

| Molecular Formula | C7H16OS |

| Molecular Weight | 148.27 g/mol |

| IUPAC Name | 4-ethoxy-2-methylbutane-2-thiol |

| Standard InChI | InChI=1S/C7H16OS/c1-4-8-6-5-7(2,3)9/h9H,4-6H2,1-3H3 |

| Standard InChI Key | LBLXBOOUKUTZJE-UHFFFAOYSA-N |

| Canonical SMILES | CCOCCC(C)(C)S |

Introduction

Structural and Molecular Characteristics

Chemical Identity

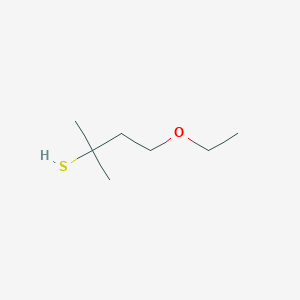

2-Butanethiol, 4-ethoxy-2-methyl- belongs to the class of alkanethiols, featuring a sulfur atom bonded to a hydrogen atom (-SH) within a branched carbon framework. The compound’s IUPAC name derives from its 4-ethoxy and 2-methyl substituents on a butane backbone. Its molecular structure is represented as follows:

Molecular Formula: C₇H₁₆OS

Molecular Weight: 148.27 g/mol

Exact Mass: 148.092 g/mol

CAS Registry Number: 841262-46-2

Physicochemical Properties

Key physical properties of 2-Butanethiol, 4-ethoxy-2-methyl- are summarized below:

| Property | Value | Source |

|---|---|---|

| Density | Not Available | |

| Boiling Point | Not Available | |

| Melting Point | Not Available | |

| Flash Point | Not Available | |

| LogP (Octanol/Water) | 2.121 | |

| Polar Surface Area | 48.03 Ų |

The compound’s relatively high logP value (2.121) suggests moderate lipophilicity, which influences its solubility and partitioning behavior in biological systems .

Synthesis and Reaction Mechanisms

Synthetic Routes

The primary synthesis method involves the acid-catalyzed reaction of 2-methyl-1-butene with ethanol, yielding 2-Butanethiol, 4-ethoxy-2-methyl- through electrophilic addition. This process leverages the reactivity of alkenes in the presence of Brønsted acids to form thioether linkages. Alternative methods may involve thiol-ene click chemistry or nucleophilic substitution reactions, though these are less commonly reported.

Thermodynamic and Kinetic Data

Thermodynamic properties of related thiols, such as 4-methoxy-2-methyl-2-butanethiol (CAS 94087-83-9), provide insights into the behavior of 2-Butanethiol, 4-ethoxy-2-methyl- under varying conditions :

| Property | Value | Unit | Source |

|---|---|---|---|

| ΔfG° (Formation) | -73.13 | kJ/mol | |

| ΔfH° gas (Formation) | -269.66 | kJ/mol | |

| Boiling Point | 418.73 | K | |

| Heat Capacity (Cₚ,gas) | 229.73–296.29 | J/mol×K |

These values underscore the compound’s stability and reactivity in gaseous phases, though direct measurements for the ethoxy variant remain limited .

Applications in Industry and Research

Flavor and Fragrance Industry

The compound’s potent odor profile makes it valuable in flavoring agents and perfumes. Its sulfur-containing structure contributes to fruity or savory notes, often used to enhance sensory characteristics in processed foods and cosmetics.

Comparative Analysis with Structural Analogs

The table below contrasts 2-Butanethiol, 4-ethoxy-2-methyl- with similar organosulfur compounds:

The ethoxy group in 2-Butanethiol, 4-ethoxy-2-methyl- distinguishes it from analogs, altering its volatility and sensory properties .

Future Research Directions

-

Toxicological Profiling: Comprehensive in vivo studies to assess chronic toxicity.

-

Synthetic Optimization: Development of greener catalytic methods to enhance yield.

-

Application Expansion: Exploration of roles in polymer chemistry or drug delivery systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume